7-Oxabicyclo[2.2.1]heptan-2-ylmethanol
Description
Contextualization within Bridged Cyclic Ethers and Bicyclo[2.2.1]heptane Systems
The core structure of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol belongs to two important classes of organic compounds: bridged cyclic ethers and bicyclo[2.2.1]heptane systems.
Bridged Cyclic Ethers: These are a subclass of cyclic ethers where the ether oxygen atom forms a bridge between two non-adjacent carbon atoms in a ring system. This structural feature imparts significant strain and conformational rigidity to the molecule. The 7-oxabicyclo[2.2.1]heptane framework, sometimes referred to as 1,4-epoxycyclohexane, is a prime example. sigmaaldrich.com The synthesis of such systems can be achieved through various methods, including the intramolecular hydroalkoxylation of hydroxy olefins and transannular cyclizations of macrocyclic ethers. nih.govorganic-chemistry.org The rigid geometry of these bridged ethers makes them useful scaffolds in constructing complex molecular architectures. researchgate.netnih.gov
Bicyclo[2.2.1]heptane Systems: Commonly known as norbornane (B1196662), the bicyclo[2.2.1]heptane system is a bridged bicyclic alkane composed of a cyclohexane (B81311) ring bridged between carbons 1 and 4 by a methylene (B1212753) group. fiveable.me This framework is noted for its high degree of strain and well-defined stereochemistry, making it a foundational structure in the study of polycyclic compounds and a key component in numerous natural products and synthetic molecules. fiveable.mersc.org The 7-oxabicyclo[2.2.1]heptane system is a heteroatomic analogue of norbornane, where the methylene bridge at the 7-position is replaced by an oxygen atom. This substitution introduces polarity and alters the chemical reactivity of the bicyclic system, while retaining the characteristic rigidity. The strain within these bicyclic systems can be exploited in retro-condensation reactions to generate highly functionalized cyclopentene (B43876) and dihydrofuran scaffolds. nih.gov
This compound, therefore, combines the structural features of both these classes. Its oxanorbornane core provides a rigid, stereochemically defined template, while the methanol (B129727) substituent offers a site for further chemical modification.
Historical Development of Synthetic Approaches to the 7-Oxabicyclo[2.2.1]heptane Core
The synthesis of the 7-oxabicyclo[2.2.1]heptane core has been a subject of extensive research, with several strategies developed over the years.
The most prevalent and historically significant method for constructing the 7-oxabicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction between furan (B31954) (acting as the diene) and a suitable dienophile. researchgate.netresearchgate.net This cycloaddition reaction provides a direct and efficient route to 7-oxabicyclo[2.2.1]hept-5-ene derivatives, which can then be hydrogenated to the saturated heptane (B126788) system.
Early developments focused on the use of simple dienophiles. For example, the reaction of furan with acrylonitrile (B1666552) yields 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile isomers. thieme-connect.com Similarly, using acrylic acid as the dienophile produces 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. researchgate.net The reaction of furan with acrolein, followed by reduction, is a key step in preparing the precursor for [(1R,2R,4R*)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methyl benzoate (B1203000), a direct antecedent to the title compound's framework. researchgate.net
Further advancements have involved the use of substituted furans and a wider variety of dienophiles to access more complex and functionalized oxanorbornane structures. For instance, the reaction of 2-methylfuran (B129897) with methyl 3-bromopropiolate has been used to synthesize a precursor to 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. mdpi.comnih.gov The stereoselectivity of the Diels-Alder reaction is a critical aspect, often favoring the formation of the exo isomer, as seen in the reaction with maleic anhydride (B1165640) to form exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. However, endo-selective reactions have also been developed, such as the cycloaddition of 3-alkoxyfurans with N-substituted maleimides. nih.gov
Intramolecular Diels-Alder reactions have also emerged as a powerful strategy. For example, furfuryl acrylamides can undergo intramolecular cycloaddition to yield cis-trans-isomeric adducts. researchgate.net This approach was notably used in studies towards the total synthesis of solanoeclepin A, where a diastereoselective intramolecular Diels-Alder reaction formed the required 7-oxabicyclo[2.2.1]heptane moiety. researchgate.netrsc.org
More recent methods have explored enzymatic resolutions to obtain enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives. The kinetic resolution of racemic 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid methyl ester using lipase (B570770) from Candida rugosa is one such example, yielding the (R)-(+)-enantiomer, which is a valuable precursor for ring-opening metathesis polymerization (ROMP). researchgate.netkiesslinglab.com Lipase A from Candida antarctica has also been employed for the resolution of a butyl ester derivative, providing access to a key precursor for an A2a receptor antagonist. researchgate.netuniovi.es
Below is a table summarizing key synthetic approaches to the 7-oxabicyclo[2.2.1]heptane core.
| Diene | Dienophile | Product Type | Reference |
| Furan | Acrylonitrile | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | thieme-connect.com |
| Furan | Phenylsulphonylpropadiene | Substituted 7-Oxabicyclo[2.2.1]heptane | rsc.org |
| 3-Alkylfuran | Acrylonitrile | 2,5-Substituted 7-Oxabicyclo[2.2.1]heptane | thieme-connect.com |
| 2-Methylfuran | Methyl 3-bromopropiolate | 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative | mdpi.com |
| 3-Alkoxyfurans | N-substituted maleimides | endo-Cantharimides | nih.gov |
| Furan | Acrylic Acid | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | researchgate.net |
| Furan | Acrolein | 7-Oxabicyclo[2.2.1]hept-5-en-2-yl precursor | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNMKDHFISMVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89897-18-7 | |
| Record name | {7-oxabicyclo[2.2.1]heptan-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 7 Oxabicyclo 2.2.1 Heptan 2 Ylmethanol and Its Precursors
Diels-Alder Cycloaddition Strategies
The most common and effective method for constructing the 7-oxabicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction, between a furan (B31954) derivative (acting as the diene) and a suitable dienophile. researchgate.netsigmaaldrich.com This electrocyclic reaction forms the characteristic six-membered ring with an oxygen bridge in a single, atom-economical step. sigmaaldrich.com The reaction can be performed through both intermolecular and intramolecular pathways.
Intermolecular Diels-Alder Reactions with Furan and Dienophiles
The intermolecular Diels-Alder reaction involves the direct cycloaddition of furan or its derivatives with an alkene or alkyne dienophile. researchgate.net While fundamental, the reaction of unsubstituted furan is often characterized by low reactivity and facile retro-Diels-Alder reactions, which can lead to poor yields and selectivity. nih.gov The reactivity is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.govnih.gov Consequently, the reaction is most efficient when the furan ring is substituted with electron-donating groups and the dienophile possesses electron-withdrawing groups. acgpubs.orgrsc.org
The Diels-Alder reaction between substituted furans and unsymmetrical dienophiles can produce multiple regioisomers and stereoisomers. nih.gov The two primary stereochemical outcomes are the endo and exo adducts. Generally, the endo isomer is formed faster and is known as the kinetic product, while the exo isomer is more stable and represents the thermodynamic product. nih.gov The selectivity can be influenced by reaction temperature, with lower temperatures favoring the kinetic endo product. nih.gov
Computational studies have explored the factors governing this selectivity. rsc.orgresearchgate.net For the reaction between maleic anhydride (B1165640) and furan, furan is found to be less reactive and less endo-selective compared to cyclopentadiene. rsc.orgresearchgate.net However, substituting the furan ring can significantly alter both reactivity and selectivity. Electron-donating groups at the 2- or 3-position of the furan increase the reaction rate. rsc.orgresearchgate.net In reactions with 2-substituted furans, electron-donating substituents tend to favor the formation of the more sterically hindered regioisomer, whereas electron-withdrawing groups favor the less hindered product. nih.gov The cycloaddition of 3-alkoxyfurans with N-substituted maleimides, for instance, provides a general route to endo-cantharimides. nih.gov
Table 1: Factors Influencing Selectivity in Furan Diels-Alder Reactions
| Factor | Influence on Selectivity | Outcome | Citation |
| Temperature | Thermodynamic vs. Kinetic Control | High temperatures favor the more stable exo product; low temperatures favor the kinetic endo product. | nih.gov |
| Substituents on Furan | Electronic Effects | Electron-donating groups increase reactivity and can direct regioselectivity. | rsc.orgresearchgate.netnih.gov |
| Substituents on Dienophile | Electronic Effects | Electron-withdrawing groups increase reactivity. | acgpubs.org |
| Catalyst | Transition State Stabilization | Lewis acids can enhance both reaction rate and stereoselectivity. | scielo.brgoogle.com |
To overcome the low reactivity of furan and improve selectivity, Lewis acid catalysis is frequently employed. nih.govgoogle.com Lewis acids activate the dienophile by coordinating to an electron-withdrawing group, lowering its LUMO energy and accelerating the reaction. nih.gov This allows the reaction to proceed under milder conditions, often enhancing the desired stereoselectivity. google.com
For instance, the reaction of furan with ethyl propiolate in the presence of aluminum chloride (AlCl₃) yields a mixture of endo-endo and endo-exo diadducts, whereas the thermal reaction gives a different tetracyclic product in low yield. cdnsciencepub.comresearchgate.net The use of chiral Lewis acids has proven highly effective for achieving enantioselectivity. Corey demonstrated that an oxazaborolidine catalyst derived from N-tosyl-(αS,βR)-β-methyl-tryptophan catalyzes the Diels-Alder reaction of furan with α-bromoacrolein, yielding the corresponding 7-oxabicyclo[2.2.1]heptene adduct in 98% yield and with a 96:4 enantiomeric ratio. scielo.br This adduct is a valuable intermediate for synthesizing enantiomerically pure natural products. sigmaaldrich.comscielo.br
Table 2: Examples of Catalyzed Intermolecular Diels-Alder Reactions of Furan
| Dienophile | Catalyst | Conditions | Yield | Selectivity (endo:exo or ee) | Citation |
| α-Bromoacrolein | (aS,bR)-Oxazaborolidine (10 mol%) | CH₂Cl₂, -78 °C, 5h | 98% | 96:4 er (endo) | scielo.br |
| α-Chloroacrolein | (aS,bR)-Oxazaborolidine (10 mol%) | CH₂Cl₂, -78 °C | 98% | 95:5 er (endo) | scielo.br |
| Ethyl Propiolate | AlCl₃ | Not specified | Not specified | Mixture of endo-endo and endo-exo diadducts | cdnsciencepub.comresearchgate.net |
| Acrylic Acid | Lewis Acid | Not specified | High | Mild conditions | google.com |
Intramolecular Diels-Alder Approaches to the 7-Oxabicyclo[2.2.1]heptane Moiety
The Intramolecular Diels-Alder reaction of a Furan (IMDAF) is a powerful strategy for constructing complex, fused-ring systems containing the 7-oxabicyclo[2.2.1]heptane core. researchgate.netrsc.org In this approach, the furan (diene) and the dienophile are tethered within the same molecule. This strategy is often employed in the total synthesis of complex natural products. researchgate.net
A notable application is in the synthesis of the tetracyclic core of solanoeclepin A, a natural hatching agent for potato cyst nematodes. researchgate.netrsc.org The 7-oxabicyclo[2.2.1]heptane moiety of this target was constructed via a diastereoselective intramolecular Diels-Alder reaction. researchgate.netrsc.org This key step demonstrates the utility of the IMDAF reaction to establish multiple stereocenters in a single, highly controlled transformation, leading to the ABC carbon framework of the natural product. researchgate.net
Enantioselective and Diastereoselective Synthesis
Producing 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol as a single enantiomer requires advanced methods of asymmetric synthesis. The stereochemistry of the hydroxyl and methanol (B129727) groups on the bicyclic scaffold is critical, and its control is a primary focus of synthetic strategies. This can be achieved through various means, including the use of chiral catalysts as discussed previously, or by employing chiral auxiliaries.
Chiral Auxiliary-Mediated Approaches
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org
In the context of synthesizing the 7-oxabicyclo[2.2.1]heptane system, chiral auxiliaries have been used to control the diastereoselectivity of key bond-forming reactions. For example, in the intramolecular Diels-Alder approach toward solanoeclepin A, (R)-phenylglycinol was used as a chiral auxiliary to achieve a diastereoselective cycloaddition. researchgate.netrsc.org Similarly, Evans' oxazolidinone auxiliaries are widely used to direct asymmetric aldol (B89426) reactions, which can establish two adjacent stereocenters with high diastereoselectivity. wikipedia.orgbath.ac.uk This type of reaction could be envisioned to install the precursor functionalities needed for this compound on an acyclic starting material before a cyclization step. The auxiliary biases the formation of one diastereomer by creating a sterically constrained environment for the reacting centers.
Asymmetric Catalysis in C-C Bond Formation
The enantioselective construction of the 7-oxabicyclo[2.2.1]heptane core is frequently achieved through asymmetric Diels-Alder reactions, a powerful method for C-C bond formation. researchgate.net This strategy often employs chiral auxiliaries or catalysts to induce stereoselectivity.
A notable approach involves the cycloaddition of furan or its derivatives with dienophiles bearing a removable chiral auxiliary. For instance, the Diels-Alder reaction between 2,4-dimethylfuran (B1205762) and enantiomerically pure 1-cyanovinyl carboxylates yields 2-cyano-1,5-dimethyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl esters with high stereoselectivity. mdpi.comuniovi.es Subsequent alkaline hydrolysis removes the chiral carboxylic acid, which can be recovered and recycled, providing an efficient route to the enantiomerically enriched bicyclic core. mdpi.com
Another effective strategy is the intramolecular Diels-Alder reaction. Studies toward the synthesis of solanoeclepin A utilized this method, employing (R)-phenylglycinol as a chiral auxiliary to construct the 7-oxabicyclo[2.2.1]heptane moiety with high diastereoselectivity. rsc.org These methods underscore the power of asymmetric catalysis in setting key stereocenters early in the synthetic sequence.
Table 1: Examples of Asymmetric C-C Bond Formation in the Synthesis of 7-Oxabicyclo[2.2.1]heptane Precursors
| Reaction Type | Reactants | Chiral Influence | Product Type | Citation |
| Intermolecular Diels-Alder | 2,4-Dimethylfuran + 1-Cyanovinyl carboxylate | Chiral carboxylate auxiliary | Enantiomerically pure bicyclic ester | mdpi.com, uniovi.es |
| Intramolecular Diels-Alder | Furan-tethered dienophile | (R)-Phenylglycinol auxiliary | Diastereomerically enriched tetracycle | rsc.org |
| Diels-Alder | Furan + 1-Cyanovinyl (1'R)-camphanate | Chiral camphanate auxiliary | Chiral bicyclic nitrile | researchgate.net |
Resolution of Racemic Mixtures
When direct asymmetric synthesis is not employed, the resolution of racemic mixtures provides an alternative pathway to enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives. Enzymatic kinetic resolution is a particularly powerful and widely used technique.
A scalable enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor for an A2a receptor antagonist, was developed using this method. researchgate.net The process involves the enzymatic resolution of the corresponding butyl ester with lipase (B570770) A from Candida antarctica (CAL-A). researchgate.net Research has shown that CAL-A displays the highest selectivity with longer-chain alkyl esters, such as pentyl, hexyl, and octyl esters. uniovi.es This highlights how the choice of substrate can be optimized for maximum efficiency in enzymatic resolutions. uniovi.es
Besides enzymatic methods, chemical resolution can also be effective. A high-yielding resolution of racemic 7-oxabicyclo[2.2.1]hept-5-en-2-one has been reported via the formation of a diastereomeric aminal with (R,R)-1,2-diphenylethylenediamine. researchgate.net The resulting diastereomers can be separated, and subsequent acid hydrolysis furnishes the individual enantiomers of the ketone in high enantiomeric excess (≥95% ee), with the chiral diamine being efficiently recovered. researchgate.net
Table 2: Methods for the Resolution of Racemic 7-Oxabicyclo[2.2.1]heptane Derivatives
| Method | Racemic Substrate | Resolving Agent | Product | Key Finding | Citation |
| Enzymatic Kinetic Resolution | 7-Oxabicyclo[2.2.1]heptan-2-exo-alkyl ester | Lipase A from Candida antarctica (CAL-A) | Enantiopure carboxylic acid and unreacted ester | Higher selectivity observed with longer alkyl chains (pentyl, hexyl) | researchgate.net, uniovi.es |
| Chemical Resolution | 7-Oxabicyclo[2.2.1]hept-5-en-2-one | (R,R)-1,2-Diphenylethylenediamine | Enantiopure ketones (+)-1 and (-)-1 | Chiral diamine is recoverable and reusable | researchgate.net |
Palladium-Catalyzed Functionalization and Coupling Reactions
Palladium-catalyzed reactions are indispensable tools for the functionalization of organic molecules. For the 7-oxabicyclo[2.2.1]heptane system, these methods have been applied to forge new carbon-carbon and carbon-heteroatom bonds, often with high selectivity. researchgate.net
A significant advancement is the directed palladium-catalyzed β-(hetero)arylation of the saturated 7-oxabicyclo[2.2.1]heptane framework. researchgate.net Using an 8-aminoquinoline (B160924) amide as a directing group, this methodology enables the functionalization of otherwise unreactive C(sp³)–H bonds. researchgate.netacs.org The reaction of N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide with various aryl and heteroaryl iodides proceeds with complete diastereoselectivity, affording the arylated products in yields up to 99%. researchgate.net This strategy provides a direct route to 3D-rich fragments that are valuable in drug discovery. researchgate.net
Cross-coupling reactions like the Suzuki and Heck reactions are fundamental in modern synthesis. nih.govmasterorganicchemistry.com While broadly applied, specific examples on the this compound core itself are less common in the reviewed literature, which focuses more on functionalizing the bicyclic skeleton. However, the principles of these reactions, involving the coupling of an organohalide with an organoboron compound (Suzuki) or an alkene (Heck), are central to building molecular complexity and are applicable to derivatives of this system. nih.govmasterorganicchemistry.com
Table 3: Palladium-Catalyzed Arylation of a 7-Oxabicyclo[2.2.1]heptane Derivative
| Aryl Iodide | Catalyst System | Product | Yield | Selectivity | Citation |
| Iodobenzene | Pd(OAc)₂, Ag₂CO₃ | β-Phenylated amide | 99% | Complete exo-diastereoselectivity | researchgate.net |
| 4-Iodoanisole | Pd(OAc)₂, Ag₂CO₃ | β-(4-Methoxyphenyl)ated amide | 95% | Complete exo-diastereoselectivity | researchgate.net |
| 2-Iodopyridine | Pd(OAc)₂, Ag₂CO₃ | β-(2-Pyridyl)ated amide | 88% | Complete exo-diastereoselectivity | researchgate.net |
Ring-Opening Reactions and Skeletal Rearrangements for Structural Diversification
The strained nature of the 7-oxabicyclo[2.2.1]heptane system makes it an excellent substrate for ring-opening reactions, providing access to diverse and stereochemically rich acyclic and monocyclic structures. researchgate.net
Ring-opening cross-metathesis (ROCM) of 7-oxanorbornene derivatives is a powerful strategy for synthesizing substituted tetrahydrofurans. beilstein-journals.org The reaction, typically catalyzed by ruthenium carbene complexes, involves the cleavage of the bicyclic alkene followed by cross-metathesis with a partner olefin. beilstein-journals.org The regioselectivity of the ring opening can be influenced by steric factors, such as the nature of the substituent on the oxanorbornene substrate. beilstein-journals.org
Alternatively, the oxygen bridge itself can be cleaved. A reductive ring-opening of 7-oxabicyclo[2.2.1]heptan-2-ones can be achieved via photoinduced electron transfer from triethylamine (B128534) (Et₃N). epfl.chacs.org This reaction transforms the bicyclic ketone into a corresponding 3-hydroxycyclohexanone (B1200884) derivative, offering a novel pathway for skeletal rearrangement. epfl.chacs.org Palladium-catalyzed ring-opening of 7-oxanorbornadiene (B1225131) with aryl iodides has also been shown to produce highly substituted, unsymmetrical biphenyl (B1667301) derivatives, demonstrating the utility of the scaffold in accessing complex aromatic systems. researchgate.net
Table 4: Strategies for Ring-Opening and Skeletal Rearrangement
| Reaction Type | Substrate | Reagents/Catalyst | Resulting Structure | Citation |
| Ring-Opening Cross-Metathesis (ROCM) | Substituted 7-oxanorbornene | Ruthenium carbene catalyst, allyl alcohol | Substituted tetrahydrofuran (B95107) | beilstein-journals.org |
| Reductive Oxa Ring-Opening | 7-Oxabicyclo[2.2.1]heptan-2-one | Et₃N, UV light (254 nm) | 3-Hydroxycyclohexanone derivative | epfl.ch, acs.org |
| Palladium-Catalyzed Ring-Opening | 7-Oxanorbornadiene | Aryl iodide, Pd catalyst | Unsymmetrical biphenyl | researchgate.net |
Reductive and Oxidative Transformations in Synthetic Sequences
Reductive and oxidative transformations are fundamental steps in the synthesis of this compound and its interconversion with related functional groups.
The synthesis of this compound often proceeds via the reduction of its corresponding ketone, 7-oxabicyclo[2.2.1]heptan-2-one. This reduction is highly stereoselective. Treatment of the ketone with reducing agents such as lithium aluminium hydride exclusively affords the endo-alcohol, 7-oxabicyclo[2.2.1]heptan-endo-2-ol, with no detectable formation of the exo isomer. publish.csiro.aupublish.csiro.au This high degree of stereocontrol is a direct consequence of the steric hindrance imposed by the bicyclic framework, which directs the hydride attack to the less hindered exo face of the carbonyl.
Furthermore, the synthesis of the saturated bicyclic system often starts from an unsaturated precursor derived from a Diels-Alder reaction between furan and a dienophile. researchgate.netpublish.csiro.au The double bond in the resulting 7-oxabicyclo[2.2.1]hept-5-ene derivative is typically removed by catalytic hydrogenation. publish.csiro.au This step is commonly achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated 7-oxabicyclo[2.2.1]heptane skeleton. publish.csiro.auiucr.org
Table 5: Key Reductive Transformations
| Transformation | Substrate | Reagents | Product | Stereochemical Outcome | Citation |
| Ketone Reduction | 7-Oxabicyclo[2.2.1]heptan-2-one | Lithium aluminium hydride (LiAlH₄) | 7-Oxabicyclo[2.2.1]heptan-endo-2-ol | Exclusive formation of the endo isomer | publish.csiro.au, publish.csiro.au |
| Alkene Hydrogenation | 7-Oxabicyclo[2.2.1]hept-5-ene derivative | H₂, 10% Pd/C | Saturated 7-oxabicyclo[2.2.1]heptane derivative | Saturation of the C5-C6 double bond | publish.csiro.au, iucr.org |
Chemical Reactivity and Derivatization of 7 Oxabicyclo 2.2.1 Heptan 2 Ylmethanol
Reactions Involving the Primary Hydroxyl Functionality
The primary hydroxyl group in 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and substitution reactions. These transformations allow for the introduction of diverse functional groups and the extension of the carbon chain.
Esterification and Etherification
The primary alcohol of this compound and its derivatives readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides. For instance, the unsaturated precursor, (7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol, can be converted to its corresponding benzoate (B1203000) ester through a benzoylation reaction. researchgate.netcas.cz This reaction is a common strategy to protect the hydroxyl group or to introduce a benzoate moiety for further synthetic manipulations. Enzymatic resolutions using lipases have also been reported for the enantioselective synthesis of related 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid esters. researchgate.net
Etherification of the hydroxyl group provides another route for derivatization. While direct etherification of the parent methanol (B129727) is not extensively detailed in the reviewed literature, the formation of benzyl (B1604629) ethers of related 7-oxabicyclo[2.2.1]heptan-2-ols is a known transformation, suggesting the feasibility of this reaction on the primary alcohol as well. google.com
Table 1: Examples of Esterification of this compound Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| (7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol | Benzoyl chloride | [(1R,2R,4R*)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methyl benzoate | researchgate.netcas.cz |
Oxidation to Carbonyl Compounds
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 7-oxabicyclo[2.2.1]heptan-2-carbaldehyde, or further to the carboxylic acid, 7-oxabicyclo[2.2.1]heptan-2-carboxylic acid. Common oxidizing agents for the conversion of primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane (DMP), are applicable. organic-chemistry.orgyoutube.com For example, the Dess-Martin periodinane has been used for the oxidation of a related 7-oxabicyclo[2.2.1]heptane-1,2-dimethanol derivative to the corresponding carboxaldehyde in high yield. lookchem.com The Swern oxidation has also been employed on related bicyclic diols, although in some cases, unexpected ring-opening reactions can occur. mdpi.comresearchgate.net Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents.
Table 2: Oxidation of Alcohols in the 7-Oxabicyclo[2.2.1]heptane System
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| (1R,2S,4S,6S)-6-hydroxy-7-oxabicyclo[2.2.1]heptan-2-yl]methyl benzoate | Pyridinium dichromate | Ketone derivative | - | cas.cz |
| [1R-(1α,2α,4α,6β)]-6-Methyl-7-oxabicyclo[2.2.1]heptane-1,2-dimethanol | Dess-Martin periodinane | [1R-(1α,2α,4α,6β)]-2-[(2,2-Dimethyl-1-oxobutoxy)methyl]-6-methyl-7-oxabicyclo-[2.2.1]heptane-1-carboxaldehyde | 91.5% | lookchem.com |
Halogenation and Substitutions
The hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile. The tosylation of the hydroxyl group on the 7-oxabicyclo[2.2.1]heptane core has been reported. google.com This tosylate can then undergo substitution reactions to introduce a variety of functional groups. Direct conversion of the alcohol to a halide is also a feasible transformation, providing a precursor for Grignard reagents or other organometallic species.
Functionalization of the Bicyclic Core
The 7-oxabicyclo[2.2.1]heptane skeleton can also be functionalized, particularly through reactions on unsaturated derivatives.
Hydrogenation of Unsaturated Derivatives
The double bond in unsaturated precursors, such as 7-oxabicyclo[2.2.1]hept-5-ene-2-methanol, can be readily reduced by catalytic hydrogenation. This is a standard method for accessing the saturated 7-oxabicyclo[2.2.1]heptane core. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, typically performed under a hydrogen atmosphere. mdpi.com For example, a dimethoxy-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester derivative was successfully hydrogenated to the corresponding saturated compound using 5% Pd/C under 6 atm of hydrogen. mdpi.com
Table 3: Hydrogenation of Unsaturated 7-Oxabicyclo[2.2.1]heptane Derivatives | Starting Material | Catalyst | Conditions | Product | Reference | | --- | --- | --- | --- | | (1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester | 5% Pd/C | H₂ (6 atm), MeOH, rt, 3 h | (1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester | mdpi.com | | 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | Pd/C | H₂ | 7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |
Hydroboration and Related Additions
Hydroboration-oxidation of unsaturated derivatives of this compound provides a powerful method for the stereoselective introduction of hydroxyl groups onto the bicyclic core. The reaction of [(1R,2R,4R*)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methyl benzoate with a borane (B79455) source, followed by oxidative workup, yields hydroxylated products. researchgate.netcas.cz This approach allows for the synthesis of polyhydroxylated 7-oxabicyclo[2.2.1]heptane structures, which are valuable intermediates in the synthesis of complex molecules and nucleoside analogues. researchgate.netcas.cz
Table 4: Hydroboration of an Unsaturated 7-Oxabicyclo[2.2.1]heptane Derivative
| Starting Material | Key Reagents | Products | Reference |
|---|
Rearrangement Reactions (e.g., Baeyer-Villiger Rearrangement)
The rigid, strained bicyclic framework of 7-oxabicyclo[2.2.1]heptane derivatives makes them susceptible to various rearrangement reactions, often proceeding with high regio- and stereoselectivity. While direct rearrangement of this compound itself is not extensively documented, the rearrangements of closely related precursors, particularly the corresponding ketones (7-oxabicyclo[2.2.1]heptan-2-ones), are well-studied and provide critical insight into the system's behavior.
The Baeyer-Villiger oxidation is a prominent rearrangement reaction involving the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters (or lactones from cyclic ketones). adichemistry.comorganic-chemistry.org This reaction is highly regioselective, with the migratory aptitude of the adjacent carbon atoms determining the product outcome. The generally accepted order of migratory preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
In the context of the 7-oxabicyclo[2.2.1]heptane system, the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-one with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) leads to the formation of a lactone. The regioselectivity of this oxidation is influenced by substituents on the bicyclic frame. scilit.comdocumentsdelivered.com For the unsubstituted ketone, the migration of the more substituted C1 carbon (a bridgehead carbon) is generally favored, leading to the formation of 2,8-dioxabicyclo[3.2.1]octan-3-one.
Other rearrangements include acid-catalyzed transformations of related structures. For instance, studies on 5,6-exo-epoxy-7-oxabicyclo[2.2.1]hept-2-yl derivatives have shown that under acidic conditions, they can undergo epoxide ring-opening followed by a 1,2-shift of an alkyl group (a Wagner-Meerwein transposition). documentsdelivered.com Furthermore, the unsaturated counterpart, 7-oxabicyclo[2.2.1]heptene (also known as 7-oxanorbornene), and its derivatives can undergo complex tandem transformations like Ring Rearrangement Metathesis (RRM). researchgate.net This one-pot process, often initiated by a ring-opening metathesis (ROM), can lead to the formation of intricate molecular architectures. researchgate.netbeilstein-journals.org
Metal-Mediated Functionalization
The functionalization of the saturated and conformationally constrained 7-oxabicyclo[2.2.1]heptane core can be challenging. Metal-mediated reactions, particularly those directed by a functional group, have emerged as a powerful strategy to achieve selective C-H bond activation and functionalization.
A notable example is the palladium-catalyzed β-C(sp³)–H arylation of a 7-oxabicyclo[2.2.1]heptane derivative. researchgate.net In this approach, an 8-aminoquinoline (B160924) group is installed at the C2 position to act as a directing group. This directs a palladium catalyst to selectively activate and arylate the C3-exo-hydrogen. The reaction proceeds with high yields and complete diastereoselectivity, exclusively forming the exo-arylated products. researchgate.net This method is effective for a range of electron-rich, electron-poor, and ortho-substituted aryl iodides, as well as heteroaryl iodides. researchgate.net
The table below summarizes the results of the directed arylation of (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide. researchgate.net
Table 1: Palladium-Catalyzed Diastereoselective Arylation of a 7-Oxabicyclo[2.2.1]heptane Derivative
| Entry | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodo-1,2-dimethoxybenzene | (1R,2S,3R,4S)-3-(3,4-Dimethoxyphenyl)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | 99 |
| 2 | 4-Iodotoluene | (1R,2S,3R,4S)-3-(p-Tolyl)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | 89 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | (1R,2S,3R,4S)-3-(4-(Trifluoromethyl)phenyl)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | 82 |
| 4 | 2-Iodothiophene | (1R,2S,3R,4S)-3-(Thiophen-2-yl)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide | 88 |
Reaction Conditions: The reaction is carried out with a palladium catalyst, typically Pd(OAc)₂, and a ligand in the presence of a base. The directing group is crucial for the reaction's success and selectivity.
Furthermore, functionalized 7-oxabicyclo[2.2.1]heptane scaffolds, such as dicarboxamides, have been synthesized and studied for their ability to coordinate with metal ions. These conformationally constrained ligands have shown selectivity in the extraction of actinides like Pu(IV) and Am(III), indicating the potential of this bicyclic system in designing ligands for metal sequestration and separation processes. rsc.org
Role As a Synthetic Building Block in Complex Molecule Construction
Application in the Synthesis of Natural Product Analogues
The 7-oxabicyclo[2.2.1]heptane core is a key structural motif in several biologically active natural products. Consequently, derivatives like 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol are instrumental in the synthesis of these complex molecules and their analogues.
Solanoeclepin A is the most potent natural hatching agent for the potato cyst nematode, a significant agricultural pest. rsc.orgnih.gov The total synthesis of this complex molecule is a considerable challenge, and a key strategic element involves the construction of its tetracyclic left-hand substructure, which contains a 7-oxabicyclo[2.2.1]heptane moiety. rsc.orgresearchgate.net
In synthetic approaches toward Solanoeclepin A, the 7-oxabicyclo[2.2.1]heptane framework is typically formed via a diastereoselective intramolecular Diels-Alder reaction. researchgate.netrsc.org This strategy has been successfully employed to create the core ABC carbon framework of Solanoeclepin A. nih.gov Research has focused on synthesizing the enantiopure tetracyclic substructure, which is crucial for biological activity. rsc.orgresearchgate.net The development of this methodology has also enabled the synthesis of various Solanoeclepin A analogues to study their potato cyst nematode hatching activity. researchgate.netdntb.gov.ua
Table 1: Key Synthetic Strategies for Solanoeclepin A Substructures
| Target Substructure | Key Reaction | Precursor Type | Reference |
| Tetracyclic Left-Hand Substructure | Intramolecular Diels-Alder Reaction | Furan (B31954) Derivative | researchgate.netrsc.orgnih.gov |
| ABC Carbon Framework | Intramolecular Diels-Alder Reaction | Furan Derivative | nih.gov |
| Oxabicyclo[2.2.1]heptane Segment | Iodoetherification | Acyclic Precursor | researchgate.net |
| Tetracycle via Ring-Closing Metathesis | Ring-Closing Metathesis | Diene Precursor | researchgate.net |
Laurenditerpenol (B1250413), a marine natural product isolated from the red alga Laurencia intricata, is a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) activation, a key target for anticancer drug discovery. researchgate.netnih.gov The molecular architecture of laurenditerpenol features a tetrasubstituted 7-oxabicyclo[2.2.1]heptane ring system connected to a cyclohexenol (B1201834) ring. researchgate.netnih.gov
The total synthesis of laurenditerpenol and its diastereoisomers has been accomplished to confirm its absolute stereostructure and evaluate biological activity. researchgate.netscilit.com Synthetic strategies have utilized the 7-oxabicyclo[2.2.1]heptane scaffold, which can be constructed through a sequential double Michael/Diels-Alder addition of crotonates to a furanone enolate. researchgate.net This approach provides the necessary framework with the correct substituents and stereochemistry for elaboration into the final natural product. researchgate.net
Thromboxane A2 (TXA2) and Prostaglandin H2 (PGH2) are potent mediators of platelet aggregation and smooth muscle contraction. nih.gov The inherent instability of these natural products has driven the development of stable, synthetic analogues for pharmacological studies. The 7-oxabicyclo[2.2.1]heptane framework serves as an excellent, chemically stable mimic of the natural endoperoxide bridge. nih.gov
Derivatives of this compound have been used to prepare a wide array of TXA2/PGH2 analogues. nih.gov These synthetic analogues have shown a range of activities, including both TXA2/PGH2 agonism and antagonism, depending on the stereochemistry of the side chains and the carbinol group. nih.gov Further modifications, such as the introduction of aza omega-chains, have led to the discovery of potent and selective TXA2 receptor antagonists that are free of the contractile activity seen in other series. nih.gov
Table 2: Examples of 7-Oxabicyclo[2.2.1]heptane-based Thromboxane A2 Analogues
| Analogue Type | Biological Activity | Key Structural Feature | Reference |
| Chiral Isomers | Agonist and Antagonist | Varied side chain and carbinol stereochemistry | nih.gov |
| Aza Omega-Chain Analogues | Selective TXA2 Receptor Antagonist | Amide-containing side chain | nih.gov |
| ω-Chain Saturated Analogues | Stable TXA2 Analogue | Saturated cyclohexyl group in side chain | researchgate.net |
| Interphenylene Oxazoles | Potent, Selective, Long-Acting Antagonists | Interphenylene oxazole (B20620) moiety | bindingdb.org |
Precursor for Nucleoside and Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where a methylene (B1212753) group replaces the furanose oxygen, exhibit increased chemical and metabolic stability, making them attractive therapeutic candidates. wikipedia.org The rigid 7-oxabicyclo[2.2.1]heptane scaffold has been employed to create conformationally locked nucleoside analogues, which are valuable tools for probing receptor-ligand interactions. nih.gov
The synthesis of these analogues often begins with a derivative of 7-oxabicyclo[2.2.1]heptane-2-methanol. researchgate.net For example, [(1R,2R,4R*)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methyl benzoate (B1203000), derived from the Diels-Alder reaction of furan and acrolein followed by reduction and benzoylation, serves as a key starting material. researchgate.net This intermediate can be elaborated through steps like hydroboration, oxidation, and reduction to install the necessary hydroxyl groups for coupling with nucleobases. researchgate.net This approach has been used to synthesize novel locked-carbocyclic (cLNA) derivatives that show selectivity for P2Y receptors. nih.gov
Intermediate for Specialty Organic Compounds
Beyond its use in synthesizing biologically active molecules, the 7-oxabicyclo[2.2.1]heptane framework is a building block for various specialty organic compounds. Its derivatives are considered important raw materials and intermediates in the synthesis of dyestuffs and polymers. fishersci.ca The rigid structure of the scaffold can impart unique properties to polymeric materials. For instance, oxanorbornane derivatives have been incorporated into the structure of anion transporting polymers and self-healing polymers. researchgate.net The endo form of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a closely related derivative, is also a useful synthetic intermediate. google.com
Development of Novel Molecular Scaffolds and Templates
The 7-oxabicyclo[2.2.1]heptane skeleton is an attractive scaffold for creating libraries of diverse and three-dimensional molecules, particularly for applications like fragment-based drug discovery. dtu.dkresearchgate.net Its rigid, well-defined geometry provides a starting point for generating novel molecular shapes. researchgate.net
Recent research has focused on the functionalization of the 7-oxabicyclo[2.2.1]heptane core. For example, directed palladium-catalyzed arylation has been developed to attach aryl and heteroaryl groups with complete diastereoselectivity. researchgate.net Subsequent cleavage of the directing group yields small, bridged heterocyclic compounds that are valuable as fragments for screening against biological targets. researchgate.net This highlights the utility of the 7-oxabicyclo[2.2.1]heptane system not just as an intermediate for a single target, but as a versatile template for generating new chemical entities. researchgate.netresearchgate.net
Stereochemical Control and Conformational Analysis
Endo/Exo Stereoisomerism in Diels-Alder Adducts
The synthesis of the 7-oxabicyclo[2.2.1]heptane framework is most commonly achieved through a Diels-Alder reaction between furan (B31954) (the diene) and a substituted alkene (the dienophile). researchgate.net The reaction between furan and a dienophile like acrylonitrile (B1666552) or an acrylate (B77674) derivative leads to the formation of a bicyclic adduct. The stereochemical course of this cycloaddition gives rise to two possible diastereomers: endo and exo.
This stereoisomerism is defined by the relative orientation of the substituent on the newly formed six-membered ring and the oxygen bridge (the "exo" face of the diene).
The endo isomer is the diastereomer where the substituent on the dienophile is oriented on the same side as the oxygen bridge.
The exo isomer is the diastereomer where the substituent is on the opposite side of the oxygen bridge. masterorganicchemistry.com
The initial Diels-Alder reaction often yields a mixture of both endo and exo products. researchgate.net For example, the reaction between furan and acrylonitrile is known to produce a nearly 1:1 mixture of the corresponding endo and exo diastereomeric nitriles. researchgate.net These adducts are precursors that are subsequently reduced to form the saturated 7-oxabicyclo[2.2.1]heptane system, with the initial endo or exo stereochemistry being retained in the final alcohol product. The distinction between these isomers is crucial as they possess different physical properties and can lead to different stereochemical outcomes in subsequent reactions. masterorganicchemistry.com
Table 1: Comparison of Endo and Exo Diels-Alder Adducts
| Feature | Endo Adduct | Exo Adduct |
|---|---|---|
| Substituent Orientation | Syn (same side) to the oxygen bridge | Anti (opposite side) to the oxygen bridge |
| Thermodynamic Stability | Generally less stable due to steric hindrance | Generally more stable |
| Kinetic Control | Often the kinetically favored product under thermal conditions due to secondary orbital interactions | Often favored under conditions of thermodynamic control |
Diastereoselectivity and Enantioselectivity in Synthetic Routes
Achieving stereochemical control is a primary goal in the synthesis of specific isomers of 7-oxabicyclo[2.2.1]heptan-2-ylmethanol and its derivatives. This is accomplished through both diastereoselective and enantioselective strategies.
Diastereoselectivity in the foundational Diels-Alder reaction can be influenced by reaction conditions. The use of Lewis acid catalysts, such as titanium tetrachloride (TiCl₄), has been shown to favor the exclusive formation of the endo stereoisomer in reactions with certain dienophiles. researchgate.net Furthermore, highly diastereoselective syntheses can be achieved through intramolecular reactions. For instance, an intramolecular Diels-Alder strategy employing a chiral auxiliary like (R)-phenylglycinol has been used to obtain the 7-oxabicyclo[2.2.1]heptane moiety as a single stereoisomer. rsc.org Modern synthetic methods, such as directed palladium-catalyzed C-H arylations on the saturated 7-oxabicyclo[2.2.1]heptane ring, have also demonstrated complete diastereoselectivity, yielding exclusively exo products. researchgate.netresearchgate.net
Enantioselectivity is critical for producing enantiomerically pure compounds, which is often accomplished via enzymatic resolution. Lipases are commonly employed for this purpose. In one approach, Candida antarctica lipase (B570770) A (CAL-A) was used for the enantioselective resolution of various alkyl esters of 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid. uniovi.es A separate study found that Candida antarctica lipase B (CAL-B) on an acrylic resin could effectively resolve a racemic alcohol precursor through acetylation, providing the desired acetate (B1210297) in over 98% enantiomeric excess (ee). researchgate.net These enzymatic methods provide a scalable route to key enantiopure precursors for more complex molecules. uniovi.esresearchgate.net
Table 2: Examples of Stereoselective Synthetic Methods
| Method | Target Selectivity | Reagent/Catalyst | Key Finding | Reference(s) |
|---|---|---|---|---|
| Lewis Acid Catalysis | Diastereoselective | Titanium tetrachloride (TiCl₄) | Promotes exclusive formation of the endo adduct. | researchgate.net |
| Chiral Auxiliary | Diastereoselective | (R)-Phenylglycinol | Used in an intramolecular Diels-Alder reaction to yield a single stereoisomer. | rsc.org |
| Enzymatic Resolution | Enantioselective | Candida antarctica lipase A (CAL-A) | Resolves alkyl esters to produce enantiopure carboxylic acid. | uniovi.es |
| Enzymatic Acetylation | Enantioselective | Candida antarctica lipase B (CAL-B) | Resolves a racemic alcohol, yielding an acetate with >98% ee. | researchgate.net |
Conformational Dynamics of the 7-Oxabicyclo[2.2.1]heptane System
The 7-oxabicyclo[2.2.1]heptane ring system is characterized by its significant conformational rigidity. researchgate.net This bridged bicyclic structure severely restricts the rotational freedom of the carbon-carbon bonds, forcing the molecule into a well-defined shape. This rigidity makes it an attractive scaffold in medicinal chemistry and for the synthesis of natural products. researchgate.net
Detailed conformational studies on closely related nucleotide analogues containing the oxabicyclo[2.2.1]heptane ring system describe it as being "locked" in a specific conformation. nih.gov Analysis of this system reveals a preference for an (N)-type envelope conformation, which is analogous to the C3'-endo conformation seen in natural ribose sugars. This fixed geometry is a key feature that distinguishes it from more flexible ring systems. nih.gov Further investigations using dynamic NMR spectroscopy on similar norbornane (B1196662) structures have corroborated the high conformational stability and rigidity of the bicyclo[2.2.1]heptane framework. unibas.itacs.org
Table 3: Conformational Parameters of a 7-Oxabicyclo[2.2.1]heptane Analog
| Parameter | Description | Value | Significance | Reference |
|---|---|---|---|---|
| Pseudorotational Angle (P) | Defines the phase of the pucker in the five-membered portion of the ring system. | 21° | Indicates a conformation very close to a pure C3'-endo (or North) envelope (P = 18°). | nih.gov |
| Puckering Amplitude (θm) | Describes the degree of out-of-plane puckering. | 60° | A large value indicating a significant and well-defined fold in the ring structure. | nih.gov |
Chirality Transfer in Multi-Step Syntheses
Chirality transfer is a powerful strategy in asymmetric synthesis where the stereochemical information from a chiral source is passed on to the final product through multiple reaction steps. The 7-oxabicyclo[2.2.1]heptane framework is often involved in such synthetic sequences.
One effective method involves the use of a chiral auxiliary. As mentioned previously, a diastereoselective intramolecular Diels-Alder reaction can be directed by a chiral auxiliary like (R)-phenylglycinol. rsc.org In this process, the chirality of the auxiliary controls the formation of stereocenters in the bicyclic product. Once the desired stereochemistry is set, the auxiliary is chemically removed, having successfully transferred its chiral information to the molecule. rsc.org
Another sophisticated example of chirality transfer was demonstrated in a domino reaction sequence. In this synthesis, the inherent chirality of a starting material, diendo-(-)-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, was successfully transferred to complex heterocyclic products. The process involved a domino ring-closure reaction followed by a microwave-mediated retro-Diels-Alder reaction, where the initial stereocenters directed the formation of the final chiral molecules. researchgate.net This highlights how the well-defined stereochemistry of a bicyclic starting material can be leveraged to control the absolute configuration of a distant product.
Mechanistic Investigations of Reactions Involving 7 Oxabicyclo 2.2.1 Heptan 2 Ylmethanol
Mechanistic Pathways of Diels-Alder Cycloadditions
The 7-oxabicyclo[2.2.1]heptane skeleton is commonly synthesized via a [4+2] Diels-Alder cycloaddition between a furan (B31954) derivative (the diene) and a suitable dienophile. researchgate.net The reaction typically proceeds through a concerted pericyclic mechanism, involving a single, high-energy transition state where the new carbon-carbon bonds are formed simultaneously. tsijournals.com This pathway is governed by the frontier molecular orbital (FMO) theory, which describes the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. tsijournals.com
The stereochemical outcome of the Diels-Alder reaction is a critical aspect of the mechanism. The cycloaddition of furan with dienophiles like maleimide (B117702) or acrylonitrile (B1666552) can lead to both endo and exo products. researchgate.net While the endo product is often kinetically favored due to secondary orbital interactions, the exo product is typically the more thermodynamically stable isomer. For instance, the reaction between furan and acrylonitrile produces a 1:1 mixture of endo and exo diastereomers. researchgate.net However, in certain cases, the reaction can be highly selective. The cycloaddition of 3-alkoxyfurans with N-substituted maleimides, for example, provides a general route to endo-cantharimides, demonstrating a strong preference for the endo pathway.
Lewis acids are often employed as catalysts to accelerate the reaction and enhance its selectivity. In more complex scenarios, stepwise radical cation Diels-Alder reactions have been investigated as an alternative mechanistic pathway, particularly with electron-rich dienophiles. tsijournals.com Computational studies using Density Functional Theory (DFT) have been instrumental in rationalizing the activation effects of substituents and the preference for specific pathways. science.govscience.gov For example, DFT calculations have helped to explain the activating effect of a 3-alkoxy group on a furan in a Diels-Alder reaction. science.gov
The synthesis of precursors to 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol often starts with the Diels-Alder reaction of furan and acrolein. researchgate.net Subsequent reduction of the aldehyde and the double bond yields the saturated parent alcohol.
Exploration of Ring-Opening Reaction Mechanisms
The strained nature of the 7-oxabicyclo[2.2.1]heptane system makes it susceptible to ring-opening reactions, which are a powerful tool for synthesizing highly functionalized tetrahydrofuran (B95107) derivatives. beilstein-journals.org One of the most significant of these is the Ring-Opening Cross Metathesis (ROCM) reaction.
The mechanism of ROCM, typically catalyzed by ruthenium alkylidene complexes like Grubbs or Hoveyda-Grubbs catalysts, involves a series of metathesis steps. beilstein-journals.org As illustrated with derivatives like exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, the reaction starts with the [2+2] cycloaddition of the ruthenium catalyst to the strained double bond of the bicyclic system. This is followed by a retro-[2+2] cycloaddition that opens the ring, generating a ruthenium-bound intermediate. This intermediate can then react with a partner alkene (the "cross" partner, such as allyl alcohol) to yield the final substituted tetrahydrofuran product and regenerate the catalyst. beilstein-journals.org
The regioselectivity of the ROCM reaction (i.e., the formation of 1,2- versus 1,3-disubstituted products) is largely dependent on the substrate, with steric hindrance from substituents playing a key role. beilstein-journals.org For instance, a bulky substituent at the C2 position can direct the incoming catalyst and influence the reaction pathway. beilstein-journals.org Palladium-catalyzed ring-opening reactions have also been investigated for C1-substituted 7-oxanorbornadiene (B1225131) derivatives, proceeding through a different mechanism involving oxidative addition of palladium to an aryl iodide and subsequent nucleophilic attack. science.gov In some cases, acid-mediated reactions can also induce ring-opening and rearrangement, as seen in the cyclization of certain endo-oxabicyclo[2.2.1]heptene derivatives.
Elucidation of Catalyst-Substrate Interactions
Catalyst-substrate interactions are fundamental to controlling the outcome of reactions involving the 7-oxabicyclo[2.2.1]heptane framework.
In Ring-Opening Cross Metathesis (ROCM) , the choice of the ruthenium catalyst significantly impacts the product distribution. More reactive catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts, have been observed to favor the formation of Ring-Opening Metathesis Polymerization (ROMP) products over the desired ROCM products. beilstein-journals.org The steric and electronic properties of the N-heterocyclic carbene (NHC) ligands on the ruthenium center are crucial. For example, less sterically demanding ligands can provide more space around the ruthenium atom, influencing the E/Z selectivity of the newly formed double bond in the product. beilstein-journals.org
In Palladium-catalyzed directed arylations , the interaction between the catalyst and a directing group on the substrate is key to achieving site-selectivity. In the arylation of an N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide, the 8-aminoquinoline (B160924) group acts as a bidentate ligand, coordinating to the palladium catalyst. researchgate.net This coordination brings the catalyst into close proximity to a specific C-H bond on the bicyclic framework, facilitating its activation and subsequent arylation. The reaction proceeds with complete diastereoselectivity, highlighting the precise control exerted by the catalyst-directing group complex. researchgate.net
In Diels-Alder cycloadditions , Lewis acid catalysts like aluminum chloride (AlCl₃) interact with the dienophile, lowering the energy of its LUMO. This interaction enhances the electronic demand of the reaction, leading to increased reaction rates and sometimes altered selectivity. tsijournals.com
The table below summarizes the effect of different catalysts on the ROCM of exo-7-oxabicyclo[2.2.1]hept-5-en-2-carbonitrile with allyl acetate (B1210297), demonstrating the influence of catalyst-substrate interactions on product ratios. beilstein-journals.org
| Catalyst | 1-2 Regioisomer Yield (%) | 1-3 Regioisomer Yield (%) | E/Z Ratio (1-2 Product) | E/Z Ratio (1-3 Product) |
| Grubbs I | 20 | 31 | 1.0:1.3 | 1.0:1.4 |
| Grubbs II | 24 | 24 | 1.0:1.3 | 1.0:1.2 |
| Hoveyda-Grubbs II | 29 | 23 | 1.0:1.3 | 1.0:1.1 |
| Steward-Grubbs | 21 | 20 | 1.3:1.0 | 1.2:1.0 |
Data adapted from a 2015 study on ROCM reactions. beilstein-journals.org The table illustrates how catalyst choice affects regioselectivity and stereoselectivity.
Stereoelectronic Effects on Reactivity
Stereoelectronic effects, the interplay of steric and electronic factors related to the spatial arrangement of atoms and orbitals, profoundly influence the reactivity of 7-oxabicyclo[2.2.1]heptane systems.
A primary example is the difference in reactivity between exo and endo isomers. In ROCM reactions, the stereochemistry of the substrate (endo vs. exo) can dictate the regiochemical outcome. For instance, the ROCM of a 2-tosyl substituted 7-oxanorbornene showed that the endo substrate gave exclusively the 1,2-regioisomer, whereas the exo substrate yielded a mixture of 1,2- and 1,3-products. beilstein-journals.org This difference arises from the varying steric hindrance presented by the substituent to the incoming bulky ruthenium catalyst in the two diastereomeric transition states.
Electronic effects of substituents are also critical. In the Diels-Alder reaction to form the bicyclic core, electron-donating groups on the diene (furan) and electron-withdrawing groups on the dienophile accelerate the reaction by narrowing the HOMO-LUMO gap. acgpubs.org The activating effect of a 3-alkoxy group in furan cycloadditions has been specifically studied and rationalized using DFT calculations, showing it facilitates the reaction to proceed under mild conditions. science.gov
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of the 7-oxabicyclo[2.2.1]heptane framework. The rigid, bicyclic nature of this system leads to distinct chemical shifts and coupling constants for its protons, which are highly dependent on their exo or endo orientation.
High-resolution ¹H and ¹³C NMR are fundamental in characterizing derivatives of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol. In ¹H NMR, the chemical shifts of the bridgehead protons (H1 and H4) and the protons on the carbon bearing the substituent (H2) are particularly diagnostic. Typically, an exo-proton will resonate at a different frequency compared to an endo-proton at the same position due to the anisotropic effects of the C-C and C-O bonds within the bicyclic system.
The stereochemistry of various endo- and exo-2-substituted 7-oxabicyclo[2.2.1]heptanes has been extensively studied, with NMR data being crucial for determining the stereochemical integrity of the system. researchgate.net For instance, the coupling constants between adjacent protons, dictated by the Karplus relationship, provide valuable information about the dihedral angles and, consequently, the stereochemical arrangement.
In the synthesis of complex derivatives, such as in the preparation of pharmaceutical intermediates, NMR is used to confirm the structure and stereochemistry of each new compound. nih.gov Diastereoselectivity, often reported as a diastereomeric ratio (dr) or an endo/exo ratio, is frequently calculated from the integration of signals in the crude ¹H NMR spectrum. nih.gov
Table 1: Representative ¹H NMR Chemical Shift Data for 7-Oxabicyclo[2.2.1]heptane Derivatives (Note: Data is illustrative and can vary based on solvent and specific derivatization)
| Proton | Typical Chemical Shift (ppm) for exo-isomer | Typical Chemical Shift (ppm) for endo-isomer | Key Coupling Constants (J) in Hz |
|---|---|---|---|
| H1 (bridgehead) | ~4.5 | ~4.6 | J(H1, H2-endo) ≈ 0-1 Hz; J(H1, H2-exo) ≈ 4-5 Hz |
| H2 (substituent-bearing) | ~3.8 - 4.2 | ~4.0 - 4.5 | J(H2-exo, H3-exo) ≈ 8-10 Hz; J(H2-endo, H3-endo) ≈ 6-8 Hz |
| H4 (bridgehead) | ~4.4 | ~4.5 | J(H4, H3-endo) ≈ 0-1 Hz; J(H4, H3-exo) ≈ 4-5 Hz |
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful methods for confirming stereochemical assignments in 7-oxabicyclo[2.2.1]heptane systems. acs.org These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.
For this compound, a NOESY or ROESY spectrum can provide definitive evidence for the exo or endo configuration of the hydroxymethyl group. For example, in an exo-isomer, a cross-peak would be expected between the H2-endo proton and the bridge protons (H5 and H6), whereas in an endo-isomer, the H2-exo proton would show a correlation to the bridgehead protons (H1 and H4). The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu
In studies of complex natural products containing the oxabicyclo[2.2.1]heptane moiety, key ROESY or NOESY correlations have been instrumental in determining the relative configuration. acs.org For example, observed correlations between specific protons can confirm the chair or boat conformation of rings and the relative orientation of substituents. acs.orgscispace.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of this compound and its derivatives. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov
In the electron ionization (EI) mass spectrum of the parent compound, 7-oxabicyclo[2.2.1]heptane, a distinct molecular ion peak (M⁺) is observed at m/z 98, corresponding to its molecular weight. nist.gov For this compound (MW: 128.17 g/mol ), the molecular ion would be expected at m/z 128. achemblock.com
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include:
Loss of a water molecule (M-18) from the alcohol.
Loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment at m/z 97.
Retro-Diels-Alder reaction, a characteristic fragmentation for bicyclic systems, which would lead to the expulsion of furan (B31954) and the formation of corresponding radical cations.
Cleavage of the C-O-C ether linkage.
The mass spectra of various derivatives, such as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, are also available and show characteristic fragmentation patterns that confirm the core bicyclic structure. nist.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₇H₁₂O₂ | 128.08373 |
| [M-H₂O]⁺ | C₇H₁₀O | 110.07316 |
| [M-CH₂OH]⁺ | C₆H₉O | 97.06534 |
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS can define the relative stereochemistry and connectivity, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. thieme-connect.de This technique maps the electron density of a crystalline solid, providing a precise three-dimensional model of the molecule.
For an enantiomerically pure sample of a this compound derivative that forms a suitable crystal, X-ray diffraction can distinguish between the two possible enantiomers. This is achieved by analyzing the anomalous dispersion (or resonant scattering) of X-rays by the atoms in the crystal. thieme-connect.de The differences in intensity between Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) allow for the determination of the absolute structure. The Flack parameter is a critical value refined during the analysis; a value close to zero for a given enantiomer confirms its absolute configuration.
The absolute configuration of related 7-oxabicyclo[2.2.1]heptane derivatives has been successfully determined using this method. For example, the crystal structure of a γ-lactone of a racemic 7-oxabicyclo[2.2.1]heptane derivative confirmed the substituent configuration that had been previously proposed based on chemical and ¹³C NMR evidence. researchgate.net In another case, the absolute configuration of a precursor, (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, was confirmed by X-ray diffraction analysis of its 3,5-dinitrobenzoate (B1224709) derivative. researchgate.net Even for molecules containing only light atoms (C, H, O), modern diffractometers and computational methods often allow for reliable determination of the absolute configuration. thieme-connect.de
Compound Index
Theoretical and Computational Studies on 7 Oxabicyclo 2.2.1 Heptane Frameworks
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations have been instrumental in elucidating the electronic structure and thermodynamic stability of 7-oxabicyclo[2.2.1]heptane and its derivatives. Density Functional Theory (DFT) methods, particularly B3LYP with basis sets like 6-31G(d,p) and cc-pVTZ, are commonly employed to compute molecular structures, vibrational frequencies, and energies. aip.orgresearchgate.net
Studies have focused on determining key structural parameters. For the parent 7-oxabicyclo[2.2.1]heptane, microwave spectroscopy has provided experimental data that can be compared with computational results. The molecule exhibits C2v symmetry. researchgate.net Key skeletal parameters have been determined, highlighting the geometric constraints of the bicyclic system. researchgate.net
Table 1: Selected Skeletal Structure Parameters of 7-Oxabicyclo[2.2.1]heptane
| Parameter | Experimental Value (Microwave Spectroscopy) researchgate.net |
| C1-C2 Bond Length | 1.537(5) Å |
| C2-C3 Bond Length | 1.551(5) Å |
| C1-O Bond Length | 1.452(10) Å |
| ∠C1OC4 | 95.3(10)° |
Thermochemical properties such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°) have also been calculated. For 7-oxabicyclo[2.2.1]heptane, the gas-phase enthalpy of formation at 298 K has been determined from its liquid-phase value and an estimated enthalpy of vaporization. aip.org These calculations are vital for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. aip.orgresearchgate.net For instance, the standard enthalpy of formation of liquid 7-oxabicyclo[2.2.1]heptane is reported as -223.9 ± 2.0 kJ mol⁻¹, derived from its heat of combustion. aip.org The corresponding gas-phase enthalpy of formation is calculated to be -181.6 ± 20.1 kJ mol⁻¹. aip.org
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the reaction pathways and characterizing the transition states (TS) of reactions involving the 7-oxabicyclo[2.2.1]heptane framework. A prominent area of study is the Diels-Alder (DA) and retro-Diels-Alder (rDA) reactions, which are the primary methods for the synthesis and modification of this bicyclic system. nih.govvanderbilt.eduresearchgate.net
DFT calculations at the B3LYP/6-31G* level have been used to model the rDA reaction of 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. vanderbilt.edu These studies analyze the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) and compare them with experimental kinetic data. The calculations confirm that the reaction proceeds through a concerted transition state and is largely entropy-driven. vanderbilt.edu The nature of the substituents on the bicyclic frame significantly influences the activation energy. For example, the calculated activation enthalpy (ΔH‡) for the rDA of a model compound, 7-oxabicyclo[2.2.1]hept-2-ene, is significantly higher than that for its anhydride (B1165640) derivative, which is attributed to differences in the frontier molecular orbital (FMO) energies of the respective products. vanderbilt.edu
Table 2: Calculated and Experimental Activation Parameters for Retro-Diels-Alder Reactions
| Compound | Reaction | Method | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |
| 4 (experimental) | rDA | Titration | 34.5 ± 0.5 | 5.0 ± 0.1 | 33.0 |
| 5 (calculated) | rDA | B3LYP/6-31G* | 31.2 | 3.1 | 30.3 |
Data sourced from a study on retro Diels-Alder reactions of 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. vanderbilt.edu
Beyond cycloadditions, computational analysis has been applied to other transformations. For instance, the mechanism of rearrangement of azanorbornanic aminyl radicals into diazabicyclo[3.2.1]octene systems has been examined computationally. unirioja.esus.esacs.org These studies reveal that the exceptional regioselectivity of the ring expansion is due to a significant energy difference (ca. 4 kcal mol⁻¹) between the transition states for the homolytic cleavage of the C2-C3 versus the C3-C4 bond. us.es
Molecular Modeling of Stereoselectivity and Conformational Preferences
The rigid bicyclic nature of the 7-oxabicyclo[2.2.1]heptane framework imposes significant conformational constraints, which in turn dictates the stereochemical outcome of many reactions. Molecular modeling and NMR spectroscopic analysis are key to understanding these preferences. acs.orgoup.comresearchgate.net
For derivatives like 7-oxabicyclo[2.2.1]heptane-2-methanol, intramolecular hydrogen bonding plays a crucial role in determining the preferred conformation. In the exo-isomer, IR and NMR studies indicate the presence of a hydrogen bond between the hydroxyl group and the bridge oxygen (O7). oup.comresearchgate.net This interaction stabilizes a specific conformer. In contrast, the endo-isomer does not exhibit this hydrogen bonding due to the unfavorable orientation of the substituent. oup.com The tetrahydrofuran (B95107) ring within the bicyclic system is known to have a fixed Cs form, with the oxygen atom out of the five-membered ring plane, and the degree of puckering is slightly greater than that in tetrahydrofuran itself. oup.com
Computational models are also used to predict the stereoselectivity of reactions. For example, in Diels-Alder reactions forming the 7-oxabicyclo[2.2.1]heptane system, the endo/exo selectivity is a critical aspect. DFT calculations can rationalize the observed selectivity by comparing the energies of the endo and exo transition states. nih.gov Factors such as steric hindrance and secondary orbital interactions, which stabilize the endo transition state, are often invoked to explain the reaction outcomes. ucl.ac.uk The stereochemistry of subsequent reactions, such as ring-opening cross-metathesis (ROCM), is also highly dependent on the initial stereochemistry (exo or endo) of the substituent on the 7-oxabicyclo[2.2.1]heptane core. uq.edu.au
Strain Analysis and Ring Distortion in the Bicyclic System
The 7-oxabicyclo[2.2.1]heptane system is characterized by significant ring strain, which is a major driving force for its reactivity. This strain arises from the deviation of bond angles from ideal values (angle strain) and eclipsing interactions (torsional strain) inherent in the rigid bicyclic structure. The strain energy of the 7-oxabicyclo[2.2.1]heptene scaffold has been estimated to be approximately 22 kcal/mol. researchgate.net
This high strain energy facilitates reactions that lead to a release of this strain, such as ring-opening polymerizations and retro-condensation reactions. vanderbilt.edu For example, retro-Dieckmann and retro-aldol reactions on substituted 7-oxabicyclo[2.2.1]heptane derivatives proceed readily due to the relief of the inherent bicyclic strain. vanderbilt.edu
Future Directions in Academic Research
Development of Novel Catalytic and Enantioselective Methodologies
The development of new catalytic strategies to functionalize the 7-oxabicyclo[2.2.1]heptane core is a key area for future research. While classical methods have been established, the focus is shifting towards more sophisticated and efficient transformations.
A recent advancement in this area is the directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net This methodology allows for the introduction of aryl and heteroaryl groups with high diastereoselectivity, opening up avenues for creating complex molecules that could be valuable in fragment-based drug discovery. researchgate.net Future work will likely focus on expanding the scope of coupling partners and developing catalytic systems that operate under milder conditions with lower catalyst loadings.
Furthermore, the demand for enantiomerically pure compounds in the pharmaceutical industry drives the need for novel enantioselective methodologies. While enzymatic resolutions have been successfully employed for the large-scale synthesis of specific enantiomers like (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor for an A2a receptor antagonist, future research will aim for catalytic asymmetric syntheses that can directly generate a wide range of enantiopure derivatives. researchgate.net This could involve the development of chiral catalysts for the Diels-Alder reaction between furan (B31954) and various dienophiles, or for the enantioselective functionalization of the pre-formed bicyclic system.
Exploration of New Chemical Transformations and Rearrangements
The inherent ring strain of the 7-oxabicyclo[2.2.1]heptane system makes it a fertile ground for the discovery of new chemical transformations and rearrangements. These reactions can lead to the formation of complex and diverse molecular architectures that would be challenging to access through other means.
One area of exploration is the use of Pummerer reactions on sulfoxide (B87167) derivatives of the 7-oxabicyclo[2.2.1]heptane ring system. rsc.orgrsc.org These reactions have been shown to produce β-keto esters and vinyl sulfides, which can be further transformed into branched-chain sugar derivatives and other valuable compounds. rsc.orgrsc.org Future studies could investigate the substrate scope and the development of catalytic versions of these reactions.
Ring-rearrangement metathesis (RRM) is another powerful tool that has been applied to 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.netkisti.re.kr RRM combines ring-opening metathesis with ring-closing or cross-metathesis in a single operation to generate complex molecular frameworks. researchgate.net Further research in this area could focus on the development of new ruthenium and molybdenum catalysts that are more tolerant of the oxygen atom in the bridge and can control the stereochemical outcome of the rearrangement.
Additionally, unusual strain-releasing nucleophilic rearrangements of the bicyclo[2.2.1]heptane system have been reported, leading to the formation of cyclohexenyl derivatives. diva-portal.org The investigation of similar rearrangements in the 7-oxabicyclo[2.2.1]heptane series, potentially triggered by different nucleophiles or reaction conditions, could unveil novel synthetic pathways to highly functionalized carbocycles. The cleavage of the ether bridge under various conditions also remains a valuable strategy for accessing stereochemically defined cyclic and acyclic compounds. acs.orgresearchgate.net
Design and Synthesis of Advanced Functional Materials Utilizing the Scaffold
The unique conformational rigidity and stereochemical complexity of the 7-oxabicyclo[2.2.1]heptane scaffold make it an attractive building block for the design and synthesis of advanced functional materials. Its derivatives have already shown promise in medicinal chemistry and materials science.
In the realm of medicinal chemistry, the scaffold has been incorporated into potent and selective therapeutic agents. For instance, it serves as a core component in the design of novel estrogen receptor (ER)-targeted agents for breast cancer therapy and in the development of P2Y receptor ligands. nih.govnih.govscienceopen.com The rigid nature of the scaffold helps to pre-organize appended functional groups, leading to enhanced binding affinity and selectivity for their biological targets. Future research will likely involve the synthesis of diverse libraries of compounds based on the 7-oxabicyclo[2.2.1]heptane framework for screening against a wide range of biological targets. The development of potential platelet-activating factor (PAF) antagonists based on this scaffold also highlights its potential in drug discovery. tandfonline.com
Beyond medicinal applications, derivatives of 7-oxabicyclo[2.2.1]heptane are being explored for their use in materials science. For example, dicarboxamide derivatives have been synthesized and studied for their ability to extract trivalent and tetravalent actinides, which is relevant to nuclear fuel reprocessing. rsc.org The conformational constraint imposed by the bicyclic framework plays a crucial role in the selective complexation of metal ions. rsc.org Future work could focus on tuning the properties of these materials by modifying the substituents on the scaffold to enhance their extraction efficiency and selectivity for specific ions.
Integrated Computational and Experimental Investigations
The synergy between computational modeling and experimental studies is becoming increasingly important in modern chemical research. For the 7-oxabicyclo[2.2.1]heptane system, this integrated approach can provide deep insights into reaction mechanisms, stereochemical control, and the prediction of molecular properties.
Molecular modeling has been employed to understand the binding of 7-oxabicyclo[2.2.1]heptane-based ligands to their protein targets, such as the P2Y receptor. nih.gov These computational studies can help to rationalize the observed structure-activity relationships and guide the design of new analogs with improved potency and selectivity. Future research will likely see a greater use of advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, to model the transition states of enzymatic reactions and catalytic processes involving this scaffold.
Density functional theory (DFT) calculations have also been used to determine the energy-optimized structures of metal complexes with 7-oxabicyclo[2.2.1]heptane-based ligands. rsc.org This information is crucial for understanding the coordination chemistry and extraction behavior of these compounds. In the future, computational methods could be used to predict the reactivity and regioselectivity of new chemical transformations, thereby accelerating the discovery of novel synthetic methodologies. The combination of computational screening with high-throughput experimental techniques will be a powerful strategy for exploring the vast chemical space accessible from the 7-oxabicyclo[2.2.1]heptane scaffold.
Sustainable Synthesis Routes and Green Chemistry Principles
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the 7-oxabicyclo[2.2.1]heptane scaffold, a key focus is the development of sustainable methods for its synthesis and derivatization.
A significant advantage of this scaffold is that it can be derived from furan, which is a biomass-derived platform chemical. researchgate.net This provides a renewable starting point for the synthesis of a wide range of valuable compounds. Future research will aim to develop more efficient and environmentally friendly methods for the conversion of biomass into furan and its subsequent transformation into the 7-oxabicyclo[2.2.1]heptane core. ucl.ac.uk
The application of green chemistry principles extends to the choice of solvents and reagents used in synthetic transformations. thepharmajournal.com Researchers are actively exploring the use of greener solvents, such as water or bio-derived solvents, for reactions involving the 7-oxabicyclo[2.2.1]heptane scaffold. ucl.ac.ukthepharmajournal.com The development of catalytic reactions that minimize the generation of waste and have a high atom economy is also a key objective. mdpi.com This includes the use of recyclable catalysts and the design of one-pot or tandem reactions that reduce the number of purification steps. mdpi.com By embracing these sustainable approaches, the future of research on 7-oxabicyclo[2.2.1]heptan-2-ylmethanol and its derivatives will not only lead to scientific innovation but also contribute to a more environmentally responsible chemical enterprise.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol for experimental design?
- Key Properties :
- Hydrogen Bond Acceptors : 3 (affects solubility and intermolecular interactions) .
- Topological Polar Surface Area (TPSA) : 23.5 Ų (predicts membrane permeability) .
- LogP (XlogP) : ~0.3 (indicates moderate hydrophobicity, relevant for solvent selection) .
- Stereochemical Complexity : Rigid bicyclic structure influences reaction selectivity and crystallization behavior .
Q. What synthetic routes are commonly employed for this compound?
- Core Methods :
Epoxide Ring-Opening : Reacting 7-oxabicyclo[2.2.1]heptane derivatives with formaldehyde under acidic conditions .
Reductive Amination : For analogs, LiAlH4 reduction of ketone intermediates (e.g., ethyl glyoxylate derivatives) followed by functionalization .
- Optimization : Adjust reaction temperature (e.g., 0–25°C) to control exo/endo selectivity. Monitor by <sup>13</sup>C NMR for stereochemical fidelity .
Advanced Research Questions
Q. How do structural analogs of this compound influence its reactivity in Diels-Alder reactions?
- Comparative Analysis :
| Analog | Functional Group | Reactivity Trend |
|---|---|---|
| 2-Methylidene-7-oxanorbornane | Methylene | Higher dienophile activity due to electron-deficient olefin . |
| 7-Oxabicyclo[3.1.1]heptane | Larger ring | Reduced strain lowers reaction rate . |
- Mechanistic Insight : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity. Experimental validation via kinetic studies under varying solvents (e.g., DCM vs. THF) .
Q. What computational strategies resolve stereochemical outcomes in reactions involving this compound?
- Approaches :
- Conformational Sampling : Molecular dynamics (MD) simulations to map low-energy conformers .
- Docking Studies : For biological targets, use AutoDock Vina to predict binding modes of stereoisomers .
Q. How can contradictions in synthetic yields of derivatives be resolved?
- Case Study : Discrepancies in hydroxylation yields (40–75%) may arise from:
- Catalyst Purity : Use ICP-MS to trace metal contaminants in catalysts .
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N2 or Ar) and monitor by in-situ IR .
- Statistical Design : Apply response surface methodology (RSM) to optimize temperature, solvent, and catalyst loading .
Q. What role does the bicyclic scaffold play in modulating biological activity?
- Pharmacological Relevance :
- Enzyme Inhibition : The rigid structure mimics transition states in enzyme active sites (e.g., proteases) .
- Membrane Penetration : Low TPSA enhances blood-brain barrier permeability for CNS-targeted agents .
- Experimental Design : Use SPR (surface plasmon resonance) to measure binding affinity to target proteins. Pair with mutagenesis studies to identify critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
